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Compound Focus: PF-6274484
Cat. No.: S539291

The following table summarizes the key characteristics and available experimental data for each inhibitor.

Feature PF-6274484 Afatinib (BIBW2992)

Inhibition Type Irreversible, covalent [1] [2] Irreversible, covalent
[3] [4]

Primary Target(s) EGFR [1] [2] EGFR, HER2, HER4
[3] [4]

Reversible Binding Affinity 0.14 nM [2] 0.15 nM [5]

(K3)

Biochemical Potency Information missing 9.9 uM~1s71 (WT

(Kinact/Ki) EGFR) [5]

Cellular IC5q (EGFR 5.8 nM (WT), 6.6 nM (Mutant) [2] 2-12 nM (WT, A549

Autophosphorylation) cells) [5]

Cellular Anti-proliferative Information missing ICs0 11 nM (BxPC-3

Activity pancreatic cells) [4]
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Feature PF-6274484 Afatinib (BIBW2992)
Proteome-Wide Selectivity Modest; possesses a defined selectivity Information missing
window before non-specific off-target from search results

binding occurs [1]

Experimental Methodologies for Key Data

The quantitative data in the table above were generated using the following established experimental

protocols:

» Biochemical Kinase Assays (K; and ki, ,c/Kj): These constants are determined through specialized

kinetic assays that monitor the time-dependent inactivation of the purified EGFR kinase domain. The
analysis involves fitting reaction progress curves using numerical integration of differential equations
to separate the overall inhibitory effect into the strength of initial reversible binding (K;) and the rate
constant for covalent bond formation (Kjnact) [5]-

e Cellular Target Engagement (IC5q for Autophosphorylation): Cancer cells are treated with a range
of inhibitor concentrations. After lysis, the levels of phosphorylated EGFR are measured using
Western blotting with phospho-specific antibodies. The ICg is the concentration that reduces EGF-
stimulated EGFR phosphorylation by 50% [2].

e Cellular Proliferation Assays (Anti-proliferative ICgg): The Sulforhodamine B (SRB) colorimetric
assay is commonly used. Cells are exposed to the inhibitor for several days. The SRB dye, which
binds to cellular proteins, is then added, and the color intensity measured. The ICg is the
concentration that reduces cell biomass by 50% compared to untreated controls [4].

e Proteome-Wide Selectivity Profiling (Activity-Based Protein Profiling - ABPP): This method uses
clickable probes based on the inhibitor structure. These probes react with covalently bound targets in
live cells or lysates. The labeled proteins are then conjugated to a fluorescent tag or biotin via click
chemistry, allowing for their visualization on gels or enrichment and identification using quantitative
mass spectrometry (e.g., SILAC) [1].

Mechanism of Irreversible EGFR Inhibition

The diagram below illustrates the shared mechanism of action for covalent inhibitors like PF-6274484 and

Afatinib.
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Irreversible Inhibitor
(e.g., PF-6274484, Afatinib)

1. Reversible Binding
(High Affinity)

Non-covalent
EI Complex

2. Covalent Bond Formation
Michael Addition to Cys797)

Click to download full resolution via product page

Key Comparative Insights for Researchers

¢ Mechanism and Targets: Both compounds are anilino-quinazoline derivatives that act as irreversible
inhibitors by forming a covalent bond with Cys797 in the EGFR kinase domain [1] [4]. A key difference
is target spectrum: PF-6274484 is characterized as an EGFR inhibitor, while Afatinib is a pan-ErbB
blocker targeting EGFR, HER2, and HERA4 [3] [4].

e Potency and Binding: Both exhibit very high initial reversible binding affinity (K; in sub-nanomolar
range) [5] [2]. This suggests that for these inhibitors, potent non-covalent binding is a major driver of
their overall effectiveness, even before the covalent bond forms [5].

e Considerations for Probe Use: PF-6274484 has been used to create alkynylated probes for activity-
based protein profiling (ABPP), which revealed that covalent kinase inhibitors have a limited
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concentration window for selective target engagement before widespread off-target effects occur [1].
This is a critical consideration for designing and interpreting cellular experiments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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